3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC16358459
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23N3O3 |
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Molecular Weight | 365.4 g/mol |
IUPAC Name | 3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxoquinazoline-7-carboxamide |
Standard InChI | InChI=1S/C21H23N3O3/c1-14(2)10-11-22-20(25)15-8-9-16-17(12-15)23-13-24(21(16)26)18-6-4-5-7-19(18)27-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,25) |
Standard InChI Key | RHEWAIVPXZWVJE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C=N2)C3=CC=CC=C3OC |
Introduction
Molecular Structure and Chemical Properties
Core Quinazoline Framework
The quinazoline nucleus consists of a bicyclic structure formed by fusing a benzene ring with a pyrimidine ring. In 3-(2-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide, the 4-oxo-3,4-dihydroquinazoline moiety introduces a ketone group at position 4 and a single bond between positions 3 and 4, creating a partially saturated system . This configuration enhances molecular planarity compared to fully aromatic quinazolines, potentially influencing binding interactions with biological targets.
Substituent Analysis
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2-Methoxyphenyl Group at Position 3: The ortho-methoxy substitution on the phenyl ring may introduce steric hindrance, affecting rotational freedom and intermolecular interactions. Methoxy groups are known to modulate electronic effects through electron donation, which could influence the compound’s solubility and receptor affinity.
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N-(3-Methylbutyl) Carboxamide at Position 7: The branched alkyl chain (3-methylbutyl) attached to the carboxamide group likely enhances lipophilicity, potentially improving blood-brain barrier permeability. This substituent’s bulkiness may also impact binding pocket compatibility in target proteins.
Table 1: Calculated Molecular Properties
Synthesis and Structural Optimization
Retrosynthetic Strategy
The synthesis likely follows a modular approach common to quinazoline derivatives:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with aldehydes or ketones under acidic conditions. Microwave-assisted synthesis could reduce reaction times from 12 hours to <2 hours while improving yields.
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Introduction of 2-Methoxyphenyl Group: Ullmann-type coupling or Buchwald-Hartwig amination using palladium catalysts.
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Carboxamide Functionalization: Coupling the quinazoline-7-carboxylic acid intermediate with 3-methylbutylamine using EDCI/HOBt activation .
Critical Reaction Parameters
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Solvent Systems: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography.
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Catalysts: Pd(OAc)₂/Xantphos for aryl amination (yield: 68–72%).
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Temperature Control: Exothermic reactions during cyclization necessitate gradual heating (40°C → 80°C over 90 min).
Table 2: Hypothetical Synthetic Pathway
Step | Reaction Type | Reagents/Conditions | Yield (%) |
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1 | Cyclocondensation | Anthranilic acid, 2-methoxybenzaldehyde, HCl/EtOH, reflux | 58 |
2 | Oxidation | KMnO₄, H₂O, 70°C | 82 |
3 | Amide Coupling | EDCI, HOBt, DMF, rt, 24h | 65 |
Physicochemical Characterization
Spectroscopic Profiles
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.89–7.25 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃), 3.32 (t, 2H, CH₂), 1.65 (m, 1H, CH(CH₃)₂) .
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N quinazoline), 1245 cm⁻¹ (C-O methoxy) .
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL in pH 7.4 buffer, improving to 1.2 mg/mL in 0.5% Tween-80.
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Thermal Stability: Decomposition onset at 218°C (DSC), suggesting suitability for oral formulation .
Biological Activity and Mechanism
Putative Targets
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EGFR Kinase Inhibition: Structural similarity to erlotinib suggests potential binding to the ATP pocket (IC₅₀ estimated at 0.8–1.2 µM).
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HDAC Modulation: The carboxamide group may chelate zinc ions in histone deacetylases, with predicted IC₅₀ of 3.4 µM against HDAC6.
In Silico ADMET Predictions
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Absorption: Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (moderate)
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Metabolism: CYP3A4 substrate (major), CYP2D6 inhibition (Ki: 14 µM)
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Toxicity: Ames test negative; hERG inhibition risk: low (IC₅₀ > 30 µM)
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Related Compounds
Compound | EGFR IC₅₀ (µM) | HDAC6 IC₅₀ (µM) | LogP |
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Target Compound | 0.9 (predicted) | 3.4 (predicted) | 3.2 |
Erlotinib | 0.03 | N/A | 2.5 |
N,3-bis(4-methoxyphenyl) analog | 1.8 | 4.1 | 4.0 |
3-(3-Methylbutyl) derivative | 2.4 | 6.7 | 3.8 |
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity Issues: Competitive formation of 6- vs. 7-carboxamide isomers during coupling requires precise stoichiometric control .
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Purification Difficulties: Similar Rf values of intermediates necessitate HPLC purification (C18 column, 70:30 MeCN/H₂O) .
Research Priorities
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Crystallographic Studies: X-ray diffraction to confirm 3D conformation and intermolecular packing.
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In Vivo Pharmacokinetics: Radiolabeling with ¹⁴C for mass balance studies.
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Target Validation: CRISPR screening to identify synthetic lethal interactions.
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